3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE
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Overview
Description
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of multiple methoxy groups attached to its phenyl rings, which significantly influence its chemical properties and reactivity. It is structurally related to several biologically active compounds and has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 3,4-Dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination.
Formation of the Amide Bond: The 3,4-dimethoxyphenethylamine is then reacted with 2,4-dimethoxyphenylpropanoic acid to form the corresponding amide.
Methylation: The final step involves the methylation of the amine group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield amines .
Scientific Research Applications
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with monoamine oxidase enzymes, inhibiting their activity and thereby affecting the levels of neurotransmitters in the brain . This interaction is mediated through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Mescaline: A naturally occurring compound with similar methoxy substitutions on the phenyl ring.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group attached to the amine.
Uniqueness
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE is unique due to its specific combination of methoxy groups and the presence of both phenethylamine and amide functionalities. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C22H30N2O5 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C22H30N2O5/c1-24(12-10-16-6-9-19(27-3)21(14-16)29-5)13-11-22(25)23-18-8-7-17(26-2)15-20(18)28-4/h6-9,14-15H,10-13H2,1-5H3,(H,23,25) |
InChI Key |
XLNAKXGHDFMIKR-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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